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Compound of Interest

Compound Name: BMS641

Cat. No.: B1667231 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note: The compound referenced as BMS641 is understood to be BMS-986142, a potent and

selective Bruton's tyrosine kinase (BTK) inhibitor. This document will use the correct identifier,

BMS-986142.

Introduction
BMS-986142 is a highly potent, selective, and reversible small molecule inhibitor of Bruton's

tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family, which is

a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc

receptor (FcR), and RANK receptor signaling.[3][4] Its central role in the activation,

proliferation, and survival of B-lymphocytes, as well as its involvement in myeloid cell function,

makes it a key therapeutic target for autoimmune diseases like rheumatoid arthritis and other

B-cell-mediated disorders.[2] These application notes provide detailed protocols for utilizing

BMS-986142 in cell culture experiments to probe these pathways.

Mechanism of Action
BMS-986142 exerts its biological effects by reversibly binding to BTK and inhibiting its kinase

activity. This action blocks the downstream signaling cascades initiated by the B-cell receptor

(BCR) upon antigen binding. Specifically, BTK is responsible for phosphorylating

Phospholipase C gamma 2 (PLCG2), which in turn leads to calcium mobilization and the

activation of transcription factors like NF-κB, ultimately driving B-cell activation and
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differentiation. By inhibiting BTK, BMS-986142 effectively blocks these processes. The inhibitor

also impacts signaling from Fc receptors in myeloid cells and RANKL receptors in osteoclast

precursors.

Cell Membrane

Cytoplasm

B-Cell Receptor
(BCR)

BTK

Activation

PLCG2

Phosphorylation

Calcium
Mobilization

NF-κB Activation

Cell Proliferation,
Cytokine Release,

Survival

BMS-986142

 Inhibition

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1667231?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: BTK signaling pathway and the inhibitory action of BMS-986142.

Quantitative Data
The following tables summarize the in vitro potency and selectivity of BMS-986142.

Table 1: Kinase Selectivity Profile of BMS-986142

Kinase Target IC₅₀ (nM) Selectivity vs. BTK

BTK 0.5 -

TEC 10 20-fold

ITK 15 30-fold

BLK 23 46-fold

TXK 28 56-fold

BMX 32 64-fold

LCK 71 142-fold

SRC 1100 2200-fold

Data sourced from enzymatic assays.

Table 2: In Vitro Cellular Activity of BMS-986142
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Assay Description Cell Type / System IC₅₀ (nM)

BTK-Dependent Calcium
Flux

Ramos B-Cells 9

BCR-Stimulated IL-6 & TNF-α

Production
Primary Human B-Cells ≤ 5

FcγR-Stimulated IL-6

Production
Human PBMCs 4

FcγR-Stimulated TNF-α

Production
Human PBMCs 3

BCR-Stimulated CD69

Expression
Human Whole Blood B-Cells 90

FcεRI-Stimulated CD63

Expression
Human Whole Blood Basophils 89

TLR4 (LPS)-Stimulated TNF-α

Production
Human PBMCs >30,000

Data compiled from various cell-based functional assays.

Experimental Protocols
4.1. General Handling and Preparation

Reconstitution: BMS-986142 is supplied as a solid. For cell culture experiments, prepare a

stock solution of 10-50 mM in DMSO. Ensure the compound is fully dissolved.

Storage: Store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to

avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years)

or -20°C for shorter periods (up to 1 year).

Working Dilutions: On the day of the experiment, further dilute the DMSO stock solution in a

pre-warmed complete cell culture medium to the desired final concentrations. The final

DMSO concentration in the culture should be kept constant across all conditions (including

vehicle control) and should typically not exceed 0.1% to avoid solvent toxicity.
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4.2. Protocol 1: Inhibition of B-Cell Receptor (BCR) Signaling

This protocol measures the inhibition of PLCγ2 phosphorylation in Ramos B-cells following

BCR stimulation.

Objective: To quantify the potency of BMS-986142 in blocking proximal BCR signaling.

Principle: Upon BCR cross-linking with anti-IgM, BTK phosphorylates PLCγ2. BMS-986142's

inhibitory effect is measured by a decrease in phosphorylated PLCγ2 levels, typically

detected by Western Blot.

Materials:

Ramos (RA1) B-cell line (ATCC, CRL-1596)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

BMS-986142 DMSO stock solution

Stimulant: F(ab')₂ fragment goat anti-human IgM

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

Antibodies: anti-phospho-PLCγ2 (Y759), anti-total-PLCγ2, loading control (e.g., anti-Actin),

and secondary antibodies.

Procedure:

Cell Seeding: Culture Ramos cells to a logarithmic growth phase. Seed cells in a

suspension culture plate at a suitable density.

Inhibitor Pre-incubation: Add varying concentrations of BMS-986142 (e.g., 0.1 nM to 1000

nM) and a vehicle control (DMSO) to the cells. Incubate for 1 hour at 37°C.

BCR Stimulation: Add anti-human IgM (final concentration ~50 μg/mL) to stimulate the

cells. Incubate for exactly 2 minutes at 37°C.
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Quenching: Immediately stop the reaction by adding ice-cold PBS.

Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells on

ice using a lysis buffer.

Western Blot: Determine protein concentration, separate lysates by SDS-PAGE, transfer

to a membrane, and probe with the appropriate primary and secondary antibodies to

detect phosphorylated PLCγ2 and total protein levels.

Analysis: Quantify band intensities and normalize the phospho-PLCγ2 signal to the total

PLCγ2 or loading control. Plot the normalized signal against the inhibitor concentration to

determine the IC₅₀ value.
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Caption: Workflow for the PLCγ2 phosphorylation inhibition assay.

4.3. Protocol 2: B-Cell Activation Assay (CD69 Expression)

This protocol assesses the functional inhibition of B-cell activation in human whole blood.

Objective: To measure the effect of BMS-986142 on a downstream marker of B-cell

activation.
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Principle: BCR activation leads to the upregulation of surface markers like CD69. The

inhibition of this upregulation by BMS-986142 is a measure of its functional efficacy. The

assay uses whole blood, which preserves physiological conditions.

Materials:

Fresh human whole blood collected in EDTA or heparin tubes.

BMS-986142 DMSO stock solution.

Stimulant: Anti-IgD-dextran or anti-IgM.

Fluorescently-conjugated antibodies: anti-CD20 (to identify B-cells) and anti-CD69

(activation marker).

RBC lysis/fixation buffer.

Flow cytometer.

Procedure:

Blood Aliquoting: Aliquot fresh whole blood into flow cytometry tubes.

Inhibitor Addition: Add varying concentrations of BMS-986142 and a vehicle control.

Stimulation: Add the BCR stimulant (e.g., anti-IgD-dextran) to all tubes except the negative

control.

Incubation: Incubate the samples for 24 hours at 37°C in a 5% CO₂ incubator.

Staining: Add the antibody cocktail (anti-CD20 and anti-CD69) to each tube and incubate

as per the manufacturer's protocol.

Lysis and Fixation: Lyse red blood cells and fix the leukocytes using a commercial

lysis/fixation buffer.

Flow Cytometry: Acquire data on a flow cytometer.
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Analysis: Gate on the CD20-positive B-cell population and quantify the expression of

CD69 (e.g., percentage of CD69+ cells or Mean Fluorescence Intensity). Calculate the

percent inhibition relative to the stimulated vehicle control to determine the IC₅₀.

4.4. Protocol 3: Osteoclastogenesis Inhibition Assay

This protocol evaluates the effect of BMS-986142 on the differentiation of osteoclasts.

Objective: To determine if BMS-986142 can inhibit the formation of bone-resorbing

osteoclasts.

Principle: The differentiation of osteoclast precursor cells (monocytes/macrophages) into

mature, multinucleated osteoclasts is driven by RANKL and M-CSF. BTK is implicated in this

signaling pathway. Mature osteoclasts are identified by their morphology and expression of

tartrate-resistant acid phosphatase (TRAP).

Materials:

Human or murine osteoclast precursor cells (e.g., from bone marrow or commercial

source like Lonza).

Basal medium (e.g., α-MEM with 10% FBS).

Recombinant human/murine M-CSF and RANKL.

BMS-986142 DMSO stock solution.

TRAP staining kit.

Microscope for cell imaging.

Procedure:

Cell Seeding: Plate osteoclast precursor cells in a multi-well plate.

Differentiation Induction: Culture the cells in basal medium supplemented with M-CSF

(e.g., 25 ng/mL) and RANKL (e.g., 60 ng/mL).
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Inhibitor Treatment: Simultaneously add varying concentrations of BMS-986142 and a

vehicle control to the cultures.

Incubation: Culture the cells for 7-9 days at 37°C, refreshing the medium with cytokines

and inhibitor every 2-3 days.

TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity

according to the kit manufacturer's instructions.

Analysis: Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells per well

under a microscope. Plot the number of osteoclasts against inhibitor concentration to

determine the IC₅₀ for osteoclastogenesis inhibition.
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Caption: Workflow for the osteoclastogenesis inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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